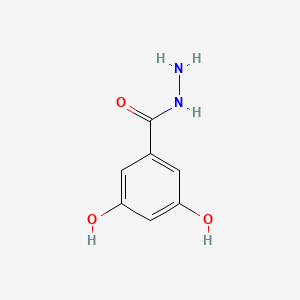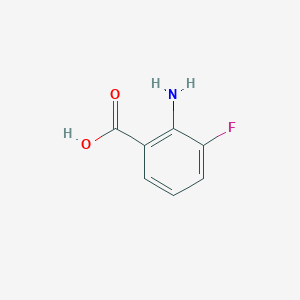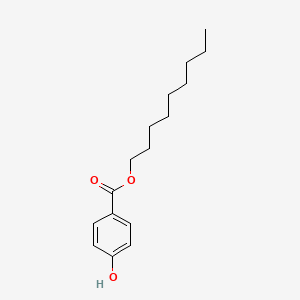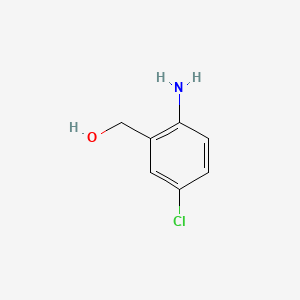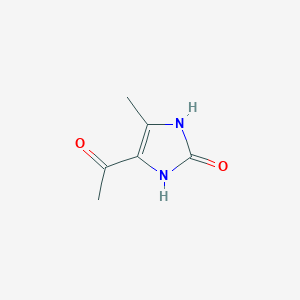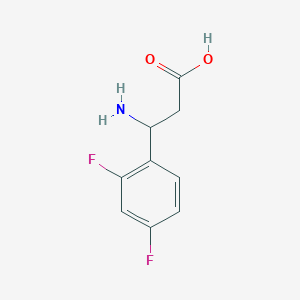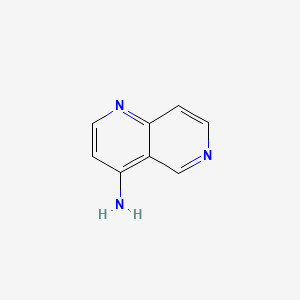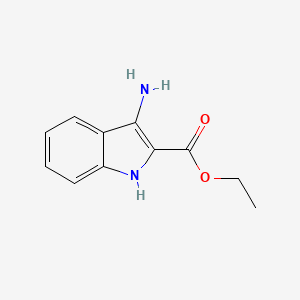
3-Amino-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 3-amino-1H-indole-2-carboxylate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an amino group at the 3-position and an ethyl ester group at the 2-position of the indole ring makes this compound particularly interesting for various chemical and biological applications .
Aplicaciones Científicas De Investigación
Ethyl 3-amino-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
Ethyl 3-amino-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 3-amino-1H-indole-2-carboxylate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been reported to have antiviral activity, suggesting that they may interact with pathways involved in viral replication
Pharmacokinetics
The indole nucleus has been found in many important synthetic drug molecules, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound has diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-amino-1H-indole-2-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. Studies have shown that indole derivatives, including ethyl 3-amino-1H-indole-2-carboxylate, can inhibit enzymes such as human leukocyte elastase and HIV-1 protease . These interactions are primarily due to the compound’s ability to form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity. Additionally, ethyl 3-amino-1H-indole-2-carboxylate has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .
Cellular Effects
Ethyl 3-amino-1H-indole-2-carboxylate has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, for instance, this compound has demonstrated the ability to induce apoptosis, or programmed cell death, by activating specific signaling pathways . This effect is particularly important in the context of cancer treatment, as it suggests that ethyl 3-amino-1H-indole-2-carboxylate could be used as a potential therapeutic agent. Furthermore, the compound has been found to influence gene expression and cellular metabolism, leading to changes in the overall function of the cell .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-amino-1H-indole-2-carboxylate involves its interaction with various biomolecules at the molecular level. The compound binds to the active sites of enzymes and proteins through hydrogen bonding and other non-covalent interactions . This binding can result in the inhibition or activation of these biomolecules, depending on the specific context. For example, ethyl 3-amino-1H-indole-2-carboxylate has been shown to inhibit the activity of HIV-1 protease by binding to its active site and preventing the enzyme from cleaving its substrate . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-amino-1H-indole-2-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that ethyl 3-amino-1H-indole-2-carboxylate can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These findings suggest that the compound’s effects are not only immediate but can also persist over time, making it a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of ethyl 3-amino-1H-indole-2-carboxylate in animal models have been found to vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit specific enzymes and proteins . At higher doses, ethyl 3-amino-1H-indole-2-carboxylate can exhibit toxic or adverse effects, including damage to liver and kidney tissues . These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity.
Metabolic Pathways
Ethyl 3-amino-1H-indole-2-carboxylate is involved in several metabolic pathways, primarily through its interactions with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell . The involvement of ethyl 3-amino-1H-indole-2-carboxylate in these pathways underscores its significance in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
Within cells and tissues, ethyl 3-amino-1H-indole-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . Additionally, the compound’s distribution within tissues can be influenced by factors such as its solubility and affinity for specific binding sites . Understanding the transport and distribution of ethyl 3-amino-1H-indole-2-carboxylate is crucial for elucidating its overall impact on cellular function.
Subcellular Localization
The subcellular localization of ethyl 3-amino-1H-indole-2-carboxylate is determined by various targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For instance, the compound has been found to localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, ethyl 3-amino-1H-indole-2-carboxylate can be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is a key factor in determining its overall biochemical effects and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring. The amino group can be introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production of ethyl 3-amino-1H-indole-2-carboxylate may involve optimized versions of laboratory-scale synthetic routes. These methods often use continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
Comparación Con Compuestos Similares
Ethyl 3-amino-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 3-amino-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-amino-1H-indole-2-carboxamide: Contains a carboxamide group instead of a carboxylate group.
Ethyl 3-amino-1H-indole-2-carboxaldehyde: Features an aldehyde group instead of a carboxylate group
These compounds share the indole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Ethyl 3-amino-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct properties and applications .
Propiedades
IUPAC Name |
ethyl 3-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXOMZRZCLHBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352690 | |
| Record name | Ethyl 3-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87223-77-6 | |
| Record name | Ethyl 3-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-amino-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 3-amino-1H-indole-2-carboxylate in the synthesis of novel heterocyclic ring systems?
A: Ethyl 3-amino-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of the novel pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system. [] This is achieved through its reaction with 6-chloronicotinic acid derivatives at 180°C, resulting in the fusion of the two molecular structures. This highlights the compound's utility in the development of new heterocyclic compounds with potential biological activities. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

